molecular formula C13H10N4OS B5200387 5-(Phenylsulfanylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole

5-(Phenylsulfanylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole

Cat. No.: B5200387
M. Wt: 270.31 g/mol
InChI Key: VXZCCVHHHPFQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Phenylsulfanylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylsulfanylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole typically involves the reaction of pyrazine derivatives with phenylsulfanyl methylating agents under controlled conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(Phenylsulfanylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Halogenated or azide-substituted derivatives.

Scientific Research Applications

5-(Phenylsulfanylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-(Phenylsulfanylmethyl)-3-pyrazin-2-yl-1,2,4-triazole
  • 5-(Phenylsulfanylmethyl)-3-pyrazin-2-yl-1,2,4-thiadiazole

Comparison:

Properties

IUPAC Name

5-(phenylsulfanylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c1-2-4-10(5-3-1)19-9-12-16-13(17-18-12)11-8-14-6-7-15-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZCCVHHHPFQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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